Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Physicochemical Properties Lipophilicity Solubility

Synthesizing sequence-specific DNA minor groove-binding polyamides requires orthogonal protecting groups compatible with both acid-labile Boc and base-labile formyl chemistry. Methyl or ethyl esters fail due to harsh cleavage conditions. This benzyl ester (CAS 128293-66-3) provides: - Selective removal via catalytic hydrogenolysis (neutral conditions) - Enhanced lipophilicity (clogP ~1.8) vs methyl ester (clogP ~0.2) for improved handling - Demonstrated utility in convergent polyamide assembly (up to 12 carboxamide units) - Direct precursor for distamycin A analogues and GC-recognizing modules

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 128293-66-3
Cat. No. B3229206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
CAS128293-66-3
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C12H13N3O2/c1-15-7-10(13)14-11(15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
InChIKeyWEYJTDNLYYGJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Key Intermediate for DNA-Binding Polyamides


Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-66-3) is a protected heterocyclic building block belonging to the class of 4-amino-1-methylimidazole-2-carboxylic acid derivatives [1]. It serves as a key intermediate for the convergent synthesis of sequence-specific DNA minor groove-binding polyamides, where the benzyl ester provides a temporary protecting group that can be selectively removed to reveal the free carboxylic acid for subsequent amide bond formation . The 4-amino-1-methylimidazole moiety is essential for the sequence-specific recognition of guanine (G) bases within the DNA minor groove, a property that underpins its use in constructing molecules capable of modulating gene expression [2].

1
Benzyl ester remains stable during acidic Boc removal and basic formyl cleavage
2
Orthogonal cleavage via hydrogenolysis preserves other protecting groups intact
3
Supports convergent assembly of sequence-specific DNA minor groove-binding polyamides

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Orthogonal Deprotection Advantage


Generic substitution of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate with its methyl, ethyl, or tert-butyl ester counterparts fails due to the orthogonal and tunable nature of the benzyl protecting group. While the methyl ester (CAS 162085-97-4) requires harsh basic or nucleophilic cleavage conditions that can compromise other sensitive functionalities within a polyamide assembly , the benzyl ester is uniquely cleaved under mild, neutral conditions—catalytic hydrogenolysis or transfer hydrogenation—which is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) and base-labile formyl groups commonly used to protect the 4-amino moiety [1]. Furthermore, the benzyl ester imparts enhanced lipophilicity (clogP ~1.8 predicted) compared to the methyl (clogP ~0.2) and ethyl (clogP ~0.8) esters, which can favorably influence solubility and handling during solution-phase coupling reactions and chromatographic purification [2]. This combination of orthogonal deprotection chemistry and favorable physicochemical properties makes the benzyl ester the preferred intermediate for convergent polyamide synthesis where multiple protecting groups must be manipulated sequentially.

Methyl ester Basic cleavage conditions may compromise base-sensitive formyl protecting groups and limit orthogonal strategy
Ethyl ester Similar basic cleavage incompatibility profile; deprotection selectivity may not transfer to convergent polyamide workflows
tert-Butyl ester Acid-labile; may be prematurely removed during standard Boc deprotection, disrupting sequential protecting group manipulation

Quantitative Evidence: Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate


Lipophilicity Enhancement vs. Methyl and Ethyl Esters

The benzyl ester modification increases the calculated partition coefficient (clogP) by approximately 1.6 log units relative to the methyl ester, and by 1.0 log unit relative to the ethyl ester. This differential lipophilicity directly impacts solubility in organic solvents and retention during chromatographic purification, offering practical handling advantages in multi-step synthetic sequences [1]. The increased lipophilicity may also enhance membrane permeability in cellular assays where the intact ester is used as a prodrug or probe molecule [2].

Lipophilicity
Cross-study comparable
clogP ~1.8
Methyl ester ~0.2 / Ethyl ester ~0.8
Supports organic-phase solubility and reversed-phase chromatographic handling
Predicted values via XLogP3-AA; experimental logP may vary
Physicochemical Properties Lipophilicity Solubility Building Block Selection

Orthogonal Deprotection vs. Methyl and tert-Butyl Esters

The benzyl ester is cleaved under neutral conditions (H₂, Pd/C) that are fully orthogonal to both the acid-sensitive Boc group (TFA cleavage) and the base-sensitive formyl group (NH₃/MeOH) used to protect the 4-amino functionality [1]. In contrast, the methyl ester requires strongly basic conditions (e.g., LiOH, NaOH) for saponification, which can simultaneously cleave base-labile protecting groups and epimerize sensitive chiral centers . The tert-butyl ester (CAS 1238706-89-2) is acid-labile and would be prematurely removed during standard Boc deprotection protocols .

Orthogonal Deprotection
Class-level inference
Benzyl: H2/Pd-C, stable to TFA & NH3/MeOH
Methyl: LiOH/NaOH; tBu: TFA-labile
Supports sequential protecting group manipulation in convergent synthesis
Qualitative selectivity; specific conditions require validation for each polyamide sequence
Protecting Group Strategy Convergent Synthesis Orthogonal Deprotection Polyamide Chemistry

Validated Key Intermediate in Polyamide Synthesis

The benzyl ester has been explicitly utilized as a protected intermediate in the preparation of 4-amino-1-methylimidazole-2-carboxylic acid derivatives for the synthesis of distamycin A analogues [1]. In contrast to the methyl ester, which is often used directly in final polyamide sequences without further manipulation, the benzyl ester is specifically employed as a temporary protecting group in convergent synthetic strategies where the free carboxylic acid must be liberated at a precise step for coupling to amine-containing fragments . This validated role distinguishes it from other esters that are either too labile (tert-butyl) or too stable (methyl) for the required orthogonal manipulation.

Synthetic Precedent
Supporting evidence
Documented protected intermediate for distamycin A analogue synthesis
Provides reported synthetic protocol reference for new polyamide projects
Literature-validated role; confirm compatibility with custom sequences
Synthetic Intermediate Polyamide Building Block Distamycin Analog Convergent Synthesis

Thermal Stabilization of GC-Rich DNA Duplexes

Polyamides synthesized from the free 4-amino-1-methylimidazole-2-carboxylic acid (obtained via deprotection of the benzyl ester) stabilize G•C-containing DNA duplexes through parallel packing in the minor groove. A specific bisphosphoramidate conjugate incorporating this imidazole building block increased the melting temperature (Tm) of a model TTGCGCp•GCGCAA duplex from 28°C to 48°C (ΔTm = +20°C) [1]. A related hairpin polyamide with antiparallel orientation achieved a Tm of 56°C (ΔTm = +28°C) [2]. These thermal stabilization values provide a quantitative benchmark for the sequence-specific binding affinity conferred by the imidazole moiety derived from this building block.

DNA Duplex Stabilization
Class-level inference
ΔTm +20°C to +28°C
TTGCGCp•GCGCAA duplex in aqueous buffer
Reported GC-rich sequence binding context for imidazole-containing polyamides
Model duplex system; binding may vary with sequence context and polyamide architecture
DNA Binding Minor Groove Binders Thermal Stability Gene Regulation

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Optimal Research Scenarios


Convergent Synthesis of DNA-Binding Polyamides

This compound is the preferred protected intermediate for convergent polyamide synthesis where orthogonal deprotection of the carboxylic acid is required. The benzyl ester is stable to both acidic (Boc removal) and basic (formyl cleavage) conditions, allowing it to be carried through multiple synthetic steps and then cleanly removed by hydrogenolysis at the precise stage when coupling to an amine-containing fragment is desired [1]. This orthogonal protection strategy is essential for the efficient assembly of long polyamide sequences containing up to twelve carboxamide units, as demonstrated in liquid-phase synthetic methodologies [2].

GC-Specific DNA Recognition Modules for Gene Regulation

The 4-amino-1-methylimidazole moiety, once incorporated into a polyamide, imparts specificity for guanine (G) bases in the DNA minor groove. Polyamides containing this imidazole unit have been shown to stabilize G•C-rich DNA duplexes by up to 28°C through sequence-specific binding [1]. Researchers developing molecules to selectively target GC-rich promoter regions or to modulate transcription factor binding should procure this specific building block to construct the required G-recognition module [2].

Synthesis of Distamycin A Analogues

This benzyl ester is a documented intermediate in the preparation of partially protected 4-amino-1-methylimidazole-2-carboxylic acids used for the synthesis of distamycin A analogues [1]. Distamycin analogues containing imidazole moieties have shown increased acceptance of GC-rich DNA sequences over the parent compound, and the incorporation of benzyl-mustard groups at the N-terminus has been correlated with significantly enhanced DNA alkylation efficiency (at least 100-fold more efficient cross-linking) compared to benzoyl mustards [2]. Procurement of this building block enables the exploration of structure-activity relationships in this class of DNA-targeted cytotoxic agents.

Oligocarboxamide Blocks for Solid-Phase Polyamide Synthesis

The benzyl ester serves as a convenient starting material for the preparation of di- and trimeric oligocarboxamide blocks, which are then used to accelerate solid-phase polyamide synthesis. By incorporating this protected building block into oligomeric blocks, researchers can reduce total synthesis time, increase overall yield (35–50% for hairpin ligands with up to 10 units), and improve product purity [1]. This convergent fragment-based approach is particularly valuable for laboratories seeking to synthesize libraries of sequence-specific polyamides for screening applications.

Application
Selection Property
Validation Focus
Convergent polyamide synthesis
Orthogonal protection stability
Deprotection selectivity under multi-step sequence
GC-rich DNA recognition studies
Imidazole G-recognition module
Sequence-specific minor groove binding assay
Distamycin A analogue synthesis
Protected imidazole building block
Synthetic route compatibility and coupling efficiency
Oligocarboxamide block preparation
Protected monomer for convergent assembly
Fragment coupling yield and product purity

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